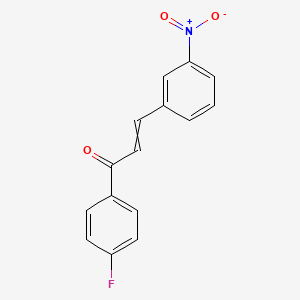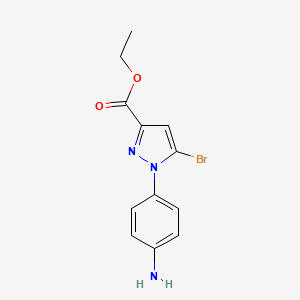
Ethyl 1-(4-aminophenyl)-5-bromo-1H-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl1-(4-aminophenyl)-5-bromo-1H-pyrazole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an ethyl ester group, a bromine atom, and an aminophenyl group attached to a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl1-(4-aminophenyl)-5-bromo-1H-pyrazole-3-carboxylate typically involves a multi-step process:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring.
Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide under controlled conditions.
Amination: The brominated pyrazole is subjected to nucleophilic substitution with an aminophenyl derivative to introduce the aminophenyl group.
Esterification: Finally, the carboxylic acid group on the pyrazole ring is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of ethyl1-(4-aminophenyl)-5-bromo-1H-pyrazole-3-carboxylate follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl1-(4-aminophenyl)-5-bromo-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like thiols in the presence of a base.
Hydrolysis: Hydrochloric acid or sodium hydroxide in water.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the aminophenyl group or the ester group.
Substitution: Substituted pyrazole derivatives.
Hydrolysis: Carboxylic acid derivative of the pyrazole ring.
Aplicaciones Científicas De Investigación
Ethyl1-(4-aminophenyl)-5-bromo-1H-pyrazole-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of ethyl1-(4-aminophenyl)-5-bromo-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparación Con Compuestos Similares
Ethyl1-(4-aminophenyl)-5-bromo-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives:
Ethyl1-(4-nitrophenyl)-5-bromo-1H-pyrazole-3-carboxylate: Similar structure but with a nitrophenyl group instead of an aminophenyl group, leading to different reactivity and applications.
Ethyl1-(4-aminophenyl)-5-chloro-1H-pyrazole-3-carboxylate: Contains a chlorine atom instead of bromine, affecting its chemical properties and reactivity.
Ethyl1-(4-aminophenyl)-5-methyl-1H-pyrazole-3-carboxylate: Has a methyl group instead of bromine, resulting in different biological activities and applications.
Uniqueness
Ethyl1-(4-aminophenyl)-5-bromo-1H-pyrazole-3-carboxylate stands out due to the presence of the bromine atom, which imparts unique reactivity and potential for further functionalization. Its aminophenyl group also contributes to its versatility in various chemical and biological applications.
Propiedades
Fórmula molecular |
C12H12BrN3O2 |
|---|---|
Peso molecular |
310.15 g/mol |
Nombre IUPAC |
ethyl 1-(4-aminophenyl)-5-bromopyrazole-3-carboxylate |
InChI |
InChI=1S/C12H12BrN3O2/c1-2-18-12(17)10-7-11(13)16(15-10)9-5-3-8(14)4-6-9/h3-7H,2,14H2,1H3 |
Clave InChI |
YUUBYSWMYSNPLM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NN(C(=C1)Br)C2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


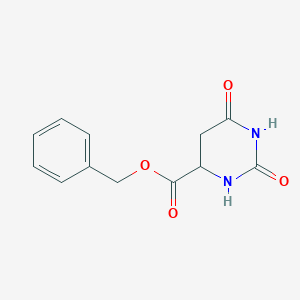
![3,6-Dichloro-4-[2,2,2-trideuterio-1,1-bis(trideuteriomethyl)ethyl]pyridazine](/img/structure/B14786582.png)
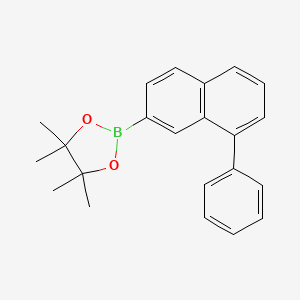
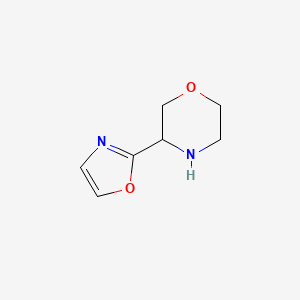
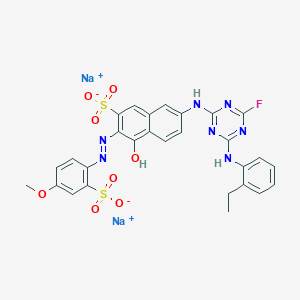
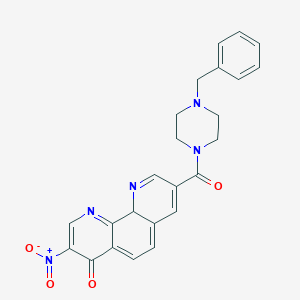
![1-Methyl-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B14786617.png)
![1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid, 2-methyl ester](/img/structure/B14786625.png)
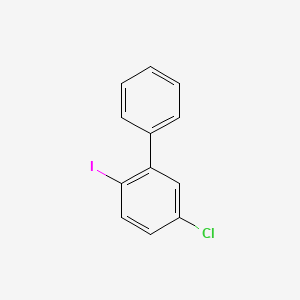
![[rel-(1R,5R,6R)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol](/img/structure/B14786635.png)
![(7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-3-[[1-(2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14786638.png)
![Phosphonic acid, P-[[2-bromo-4-(3-oxo-2,3-diphenylpropyl)phenyl]difluoromethyl]-](/img/structure/B14786652.png)
![2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]-3-methylbutanamide](/img/structure/B14786667.png)
